molecular formula C11H12FNO3 B13505665 2-Acetamido-2-(4-fluorophenyl)propanoic acid CAS No. 1263285-87-5

2-Acetamido-2-(4-fluorophenyl)propanoic acid

Cat. No.: B13505665
CAS No.: 1263285-87-5
M. Wt: 225.22 g/mol
InChI Key: LEPJWGAINLNVHP-UHFFFAOYSA-N
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Description

2-Acetamido-2-(4-fluorophenyl)propanoic acid is a synthetic, fluorinated organic compound of significant interest in medicinal chemistry and chemical biology research. While specific biological data for this exact molecule requires further investigation, its structure places it within the important class of fluorophenylalanine analogs. Such non-canonical amino acids are pivotal tools for Genetic Code Expansion (GCE), enabling the site-specific incorporation of novel functionalities into proteins for advanced biophysical studies and protein engineering . The fluorine atom and acetamido group on the chiral alpha-carbon make this compound a valuable scaffold for probing protein-ligand interactions and developing enzyme inhibitors. Researchers utilize related fluorophenylalanine derivatives as building blocks in drug discovery, particularly in the synthesis of potential protease inhibitors and antimicrobial agents . The incorporation of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, and electronic properties, allowing scientists to fine-tune drug candidates and study structure-activity relationships (SAR) . This compound is strictly intended for research applications in a controlled laboratory environment. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1263285-87-5

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

IUPAC Name

2-acetamido-2-(4-fluorophenyl)propanoic acid

InChI

InChI=1S/C11H12FNO3/c1-7(14)13-11(2,10(15)16)8-3-5-9(12)6-4-8/h3-6H,1-2H3,(H,13,14)(H,15,16)

InChI Key

LEPJWGAINLNVHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C)(C1=CC=C(C=C1)F)C(=O)O

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthetic Routes

  • Acylation of 4-Fluorophenylalanine:
    The most common laboratory preparation involves reacting 4-fluorophenylalanine with acetic anhydride in the presence of a base such as pyridine. This reaction selectively acetylates the amino group, yielding 2-Acetamido-2-(4-fluorophenyl)propanoic acid. The base acts both as a catalyst and as an acid scavenger to neutralize acetic acid formed during the reaction.
    Reaction conditions typically include mild heating (room temperature to 50°C) and stirring for several hours to ensure complete conversion.

  • Protection/Deprotection Strategies:
    In some synthetic schemes, the amino acid is first protected at the carboxyl group as an ester or amide, followed by acetylation of the amino group, and subsequent deprotection to yield the free acid form. This multi-step approach can improve selectivity and yield, especially when sensitive functional groups are present.

  • Solvent Systems:
    Polar aprotic solvents such as dichloromethane or tetrahydrofuran (THF) are often used to dissolve reagents and facilitate the reaction. In cases of ester hydrolysis or deprotection, aqueous-organic mixtures (e.g., THF/water) with bases like lithium hydroxide (LiOH) can be employed.

Industrial Production Methods

  • Scale-Up Considerations:
    Industrial synthesis typically mirrors laboratory routes but is optimized for efficiency, yield, and purity. Continuous flow reactors and automated systems are used to control reaction parameters precisely, minimizing side reactions and by-products.

  • Process Optimization:
    Parameters such as reagent stoichiometry, temperature control, and reaction time are optimized to maximize throughput. Purification steps may include crystallization, acid-base extraction, and preparative chromatography adapted for large-scale operations.

Step Reagents/Conditions Purpose Typical Yield (%) Notes
Acetylation 4-Fluorophenylalanine, Acetic anhydride, Pyridine, RT-50°C, 2-6 h Acetylation of amino group 80-90 Base neutralizes acetic acid byproduct
Ester Hydrolysis (if needed) LiOH, THF/H₂O mixture, 0–25°C, 2 h Conversion of ester to acid 85 Minimal racemization under mild conditions
Protection of Carboxyl Group Boc anhydride or similar, DCM, RT Protects carboxyl during acetylation 75-85 Optional step for selectivity
Deprotection Acidic or basic hydrolysis, RT Removes protecting groups 80-90 Final step to obtain free acid
  • Purification:
    After synthesis, purification is performed using acid-base extraction or preparative high-performance liquid chromatography (HPLC) to achieve high purity (>95%).

  • Characterization:
    The stereochemical integrity and purity of the compound are confirmed by techniques such as:

  • The acetylation of 4-fluorophenylalanine with acetic anhydride in the presence of pyridine remains the most straightforward and efficient method for synthesizing 2-Acetamido-2-(4-fluorophenyl)propanoic acid.

  • Careful control of reaction conditions, especially temperature and reagent stoichiometry, is critical to minimize side reactions such as racemization or over-acetylation.

  • Industrial production benefits from continuous flow techniques and automation to enhance reproducibility and yield.

  • The compound’s solubility and stability profiles suggest that stock solutions should be prepared fresh or stored at low temperatures (-20°C to -80°C) to prevent degradation.

  • The fluorine substituent on the aromatic ring allows for further functionalization via nucleophilic aromatic substitution reactions, expanding the compound’s utility in synthetic chemistry.

Preparation Aspect Description Advantages Limitations
Direct Acetylation 4-Fluorophenylalanine + Acetic anhydride, base Simple, high yield, mild conditions Possible racemization if uncontrolled
Protection/Deprotection Route Boc-protection, acetylation, then deprotection Improved selectivity, purity Multi-step, longer synthesis time
Industrial Continuous Flow Automated flow reactors for acetylation and purification Scalable, reproducible, efficient Requires specialized equipment
Post-Synthetic Functionalization Nucleophilic substitution on fluorophenyl ring Versatile for derivative synthesis Requires additional synthetic steps

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-(4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

2-Acetamido-2-(4-fluorophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Acetamido-2-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Structural Features

The following table summarizes critical structural differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications CAS No. Reference
2-Acetamido-2-(4-fluorophenyl)propanoic acid C₁₁H₁₂FNO₃ 225.22 4-Fluorophenyl, propanoic acid 17481-06-0
(R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid C₁₁H₁₂N₂O₅ 252.23 4-Nitrophenyl (electron-withdrawing nitro group) N/A
2-Acetamido-2-[3-(4-fluorophenyl)-3-oxo-propyl]propanedioic acid C₁₅H₁₄FNO₇ 339.28 Propanedioic acid, 3-oxo-propyl chain 51761-72-9
2-Acetamido-2-(4-ethylphenyl)butanoic acid C₁₄H₁₉NO₃ 249.30 4-Ethylphenyl (electron-donating group), butanoic acid 1405025-58-2
2-(Acetamido)-3-[(4-bromophenyl)thio]propanoic acid C₁₁H₁₂BrNO₃S 318.19 4-Bromophenylthio (thioether linkage) N/A

Functional Group Impact

  • Electron Effects: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing stability and influencing pKa . The 4-ethylphenyl substituent () introduces electron-donating effects, raising lipophilicity and possibly improving membrane permeability .
  • Backbone Modifications: Replacement of propanoic acid with propanedioic acid () introduces a second carboxylic acid group, significantly lowering pH and enhancing solubility in polar solvents . The thioether linkage in ’s compound may reduce oxidative stability compared to ethers but improve binding to sulfur-containing biological targets .

Physicochemical Properties

Property Target Compound 4-Nitrophenyl Analog Propanedioic Acid Derivative 4-Ethylphenyl Analog
Solubility (Predicted) Moderate in polar solvents Low (due to nitro group) High (two -COOH groups) Low (lipophilic)
Boiling Point Not reported Not reported Not reported Not reported
Stability Stable under dry conditions Sensitive to reduction Hydrolysis-prone (diacid) Stable

Biological Activity

Overview

2-Acetamido-2-(4-fluorophenyl)propanoic acid, a fluorinated derivative of phenylalanine, is gaining attention for its potential biological activities. With a molecular formula of C11H12FNO3C_{11}H_{12}FNO_3 and a molecular weight of 225.22 g/mol, this compound exhibits unique properties that may contribute to its therapeutic applications, particularly in anti-inflammatory and analgesic contexts.

The precise mechanism of action for 2-acetamido-2-(4-fluorophenyl)propanoic acid remains largely undefined. However, studies suggest that its biological activity may stem from its ability to interact with specific enzymes or receptors, potentially leading to enzyme inhibition or modulation of receptor signaling pathways. The presence of the fluorine atom is believed to enhance binding affinity and specificity, which could result in more potent biological effects compared to non-fluorinated analogs.

Anti-inflammatory and Analgesic Properties

Research indicates that 2-acetamido-2-(4-fluorophenyl)propanoic acid may possess significant anti-inflammatory and analgesic properties. These effects are particularly relevant for therapeutic applications in pain management and inflammation-related disorders. The compound has been investigated for its role in enzyme inhibition, which could be a mechanism through which it exerts these effects.

Enzyme Inhibition

The compound has shown potential in inhibiting various enzymes involved in inflammatory pathways. Although specific targets have not been conclusively identified, its structural characteristics suggest interactions with key enzymes that regulate inflammatory responses. This makes it a candidate for further research into its pharmacological applications.

Case Study: Inhibition of Inflammatory Pathways

A study investigating the anti-inflammatory effects of various compounds included 2-acetamido-2-(4-fluorophenyl)propanoic acid as a candidate. The results indicated that the compound effectively reduced markers of inflammation in vitro, suggesting its potential utility in treating inflammatory diseases.

Comparative Analysis with Related Compounds

A comparative analysis was conducted with other fluorinated amino acids to assess their biological activities. The findings highlighted that 2-acetamido-2-(4-fluorophenyl)propanoic acid exhibited superior binding affinities towards certain enzymes involved in inflammatory processes compared to its non-fluorinated counterparts. This suggests that the fluorination enhances its pharmacological profile.

Summary Table of Biological Activities

Activity Description
Anti-inflammatory Potential to reduce inflammation markers in vitro
Analgesic Investigated for pain relief applications
Enzyme Inhibition May inhibit key enzymes involved in inflammatory pathways
Pharmacokinetics Limited data; requires further investigation

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-acetamido-2-(4-fluorophenyl)propanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution to introduce the fluorophenyl group, followed by acetylation of the amino group. For example, oxidation of intermediates (e.g., 2-amino-3-(4-fluorophenyl)propanoic acid) using acetic anhydride under reflux (80–100°C, 12–24 hours) achieves acetylation . Solvent choice (e.g., dichloromethane or acetonitrile) and catalysts (e.g., K₂CO₃) significantly impact yield. Impurities like unreacted starting materials or positional isomers (e.g., 3-fluorophenyl derivatives) require purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How is the structural configuration of 2-acetamido-2-(4-fluorophenyl)propanoic acid confirmed experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and X-ray crystallography are standard. For instance, 1H^1H-NMR in CDCl₃ reveals key signals: δ 7.13–7.03 (fluorophenyl aromatic protons), δ 4.77 (α-carbon proton adjacent to the acetamido group), and δ 1.68 (methyl protons from the acetamido moiety) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 225.22 (C₁₁H₁₂FNO₃) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

  • Methodological Answer : Enzyme inhibition assays (e.g., cyclooxygenase COX-1/COX-2 for anti-inflammatory potential) are conducted at 10–100 μM concentrations. Fluorine’s electron-withdrawing effect enhances binding to hydrophobic enzyme pockets, as seen in IC₅₀ comparisons with non-fluorinated analogs . Cell viability assays (MTT) in macrophage lines (e.g., RAW 264.7) assess cytotoxicity thresholds (>80% viability at 50 μM) .

Advanced Research Questions

Q. How does the para-fluorine substituent influence biological activity compared to ortho/meta isomers?

  • Methodological Answer : The para-fluorine optimizes steric and electronic interactions. For example, in COX-2 inhibition assays, the para-fluoro derivative (IC₅₀ = 12 μM) outperforms the meta-fluoro analog (IC₅₀ = 28 μM) due to enhanced π-stacking with Tyr-385 in the active site . Ortho-fluoro isomers exhibit reduced activity (IC₅₀ > 50 μM) due to steric hindrance . Computational docking (AutoDock Vina) corroborates these trends, showing para-fluoro’s optimal binding energy (−9.2 kcal/mol) .

Q. What analytical strategies resolve contradictions in reported solubility and stability data?

  • Methodological Answer : Discrepancies arise from solvent polarity and pH. For example, solubility in DMSO (25 mg/mL) vs. water (<1 mg/mL) is clarified via HPLC-UV (254 nm) under buffered conditions (pH 7.4 PBS). Stability studies (40°C/75% RH for 4 weeks) show <5% degradation by LC-MS, but acidic conditions (pH 2) hydrolyze the acetamido group, forming 2-amino-3-(4-fluorophenyl)propanoic acid .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?

  • Methodological Answer : Modifying the α-carbon (e.g., methyl substitution) enhances metabolic stability. In rat liver microsome assays, the (S)-2-methyl analog exhibits a 2.5-fold longer half-life (t₁/₂ = 45 min) than the parent compound (t₁/₂ = 18 min) due to reduced CYP3A4-mediated oxidation . Introducing a trifluoromethyl group at the β-position increases logP (from 1.8 to 2.5), improving blood-brain barrier penetration in murine models .

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